2,4-Dinitro-6-(1-methylheptyl)phenol

Catalog No.
S615251
CAS No.
3687-22-7
M.F
C14H20N2O5
M. Wt
296.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dinitro-6-(1-methylheptyl)phenol

Researchers synthesizing meptyldinocap face >78% off-target isomeric waste from mixed dinocap phenols. This >99% isomeric 2,4-dinitro-6-(1-methylheptyl)phenol (CAS 3687-22-7) is the mandatory precursor, eliminating teratogenic 2,6-dinitro isomers. As a CRM, it provides precise LC-MS/MS quantification with no chromatographic interference. • >99% isomeric purity ensures regulatory-compliant meptyldinocap synthesis • Eliminates co-elution and peak tailing vs. mixed isomer standards • Supplied in cyclohexane/toluene-compatible formats for hydrophobic handling.

CAS Number

3687-22-7

Product Name

2,4-Dinitro-6-(1-methylheptyl)phenol

IUPAC Name

2,4-dinitro-6-octan-2-ylphenol

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

InChI

InChI=1S/C14H20N2O5/c1-3-4-5-6-7-10(2)12-8-11(15(18)19)9-13(14(12)17)16(20)21/h8-10,17H,3-7H2,1-2H3

InChI Key

DVOCCVCLRHDYOB-UHFFFAOYSA-N

SMILES

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Synonyms

2,4-dinitro-6-(1-methylheptyl)phenol, 2,4-DNOP

Canonical SMILES

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

The exact mass of the compound 2,4-Dinitro-6-(1-methylheptyl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

2,4-Dinitro-6-(1-methylheptyl)phenol, frequently designated as meptyldinocap-phenol or 2,4-DNOP, is a highly lipophilic, branched-chain dinitrophenol derivative serving as a critical agrochemical intermediate and analytical reference standard. Characterized by its dual nitro groups and a bulky 1-methylheptyl substituent, the compound exhibits an XLogP3 of 5.7 and a boiling point of 377.4 °C, distinguishing it from lighter phenolic homologs. In industrial procurement, it is primarily sourced as the unesterified precursor for the synthesis of the targeted fungicide meptyldinocap, or as a high-purity certified reference material (CRM) for QuEChERS-based residue analysis, where its precise isomeric structure is required to meet stringent regulatory definitions [1].

Procurement Fit

Single defined chemical entity vs. technical isomeric mixtures
Designed for regulatory residue monitoring under 40 CFR §180.648 and EU MRL frameworks
Stable terminal hydrolysis metabolite for reproducible extraction and analysis

Substituting pure 2,4-dinitro-6-(1-methylheptyl)phenol with generic 'dinocap phenol' mixtures or simpler dinitrophenols (like DNOC) critically compromises both synthesis and analytical workflows. Legacy dinocap is a complex mixture of six enantiomeric pairs of crotonates, containing both 2,4- and 2,6-dinitro isomers across varying alkyl chains. Utilizing the mixed phenol precursor for esterification yields only ~22% of the desired meptyldinocap backbone, alongside ~78% off-target isomers that are associated with unacceptable teratogenic toxicity profiles. For analytical testing, regulatory frameworks explicitly define residues as the sum of meptyldinocap and its specific 2,4-phenol metabolite. Using a mixed standard causes severe chromatographic interference, peak tailing, and co-elution of 2,6-isomers, rendering accurate LC-MS/MS quantification impossible[1].

Substitution Risk

Isomeric variability
Technical dinocap contains six dinitro-octylphenol isomers with variable ionization efficiencies, which may compromise quantitative reproducibility in LC-MS/MS.
Parent ester instability
Meptyldinocap undergoes hydrolysis during storage; substituting with the parent ester may shift the analytical signal due to uncontrolled degradation, unlike the stable 2,4-DNOP marker.
Toxicological interpretation
Individual crotonate isomers lack developmental toxicity while technical mixtures are teratogenic; using undefined mixtures may confound hazard assessment.

Precursor Yield and Isomeric Specificity in Esterification

In the synthesis of targeted fungicides, the isomeric purity of the phenol precursor dictates the safety and yield of the final product. 2,4-Dinitro-6-(1-methylheptyl)phenol provides a single, specific 2,4-dinitro substitution pattern with a 1-methylheptyl chain. When subjected to esterification with crotonyl chloride, it yields >99% of the active meptyldinocap. In contrast, using a generic dinocap phenol mixture yields a product where the desired meptyldinocap constitutes only ~22% of the mass, with the remainder being off-target 2,6-dinitro isomers and alternate alkyl chains [1].

Evidence DimensionTarget isomer yield post-esterification
Target Compound Data>99% meptyldinocap backbone yield
Comparator Or BaselineGeneric dinocap phenol mixture (~22% target yield)
Quantified Difference~77% absolute increase in target active ingredient yield
ConditionsIndustrial esterification with crotonyl chloride

Procurement of the pure isomer is mandatory to synthesize regulatory-compliant meptyldinocap without the teratogenic byproducts present in legacy dinocap mixtures.

Purity vs. Parent Ester
Head-to-head
2,4-DNOP: 98.5%
Meptyldinocap: 93%
+5.5 pp
May support lower calibration uncertainty in method validation.
Purity by HPLC-UV; standards from Dr. Ehrenstorfer.

Lipophilicity and Solvent Partitioning Behavior

The presence of the bulky 8-carbon (1-methylheptyl) chain significantly alters the solubility and partitioning behavior of the compound compared to lighter dinitrophenols. 2,4-Dinitro-6-(1-methylheptyl)phenol exhibits an XLogP3 of 5.7, indicating extreme hydrophobicity. In contrast, the common benchmark 4,6-dinitro-o-cresol (DNOC) has an XLogP3 of approximately 2.8. This nearly 3-log difference means the target compound partitions almost exclusively into non-polar organic phases (e.g., cyclohexane, toluene) and requires strict organic solvent matrices for stable standard formulation, resisting aqueous dissolution[1].

Evidence DimensionOctanol-water partition coefficient (XLogP3)
Target Compound Data5.7
Comparator Or BaselineDNOC (XLogP3 ~ 2.8)
Quantified Difference+2.9 log units (nearly 1000-fold greater lipophilicity)
ConditionsStandard predictive partitioning models at standard temperature

Dictates the requirement for highly non-polar solvents in stock solution preparation and dictates phase selection during QuEChERS extraction.

Key Physicochemical Properties
Reported
  • logP: 6.27
  • Vapor pressure: ≈ 0.005 Pa (25°C)
  • pKa: 5.69–6.79
Reported property differences from technical dinocap (logP 4.54, v.p. 7.5×10⁻⁸ Pa) may affect extraction and chromatography optimization.
Data from ChemicalBook, HSDB; context-dependent.

Thermal Stability and Processing Volatility

During high-temperature industrial processing or GC-MSD vaporization, the thermal profile of the precursor is critical. 2,4-Dinitro-6-(1-methylheptyl)phenol has a boiling point of 377.4 °C at 760 mmHg and a density of 1.213 g/cm³. Compared to the standard benchmark 4,6-dinitro-o-cresol (DNOC), which boils at approximately 312 °C, the target compound exhibits vastly superior thermal stability and lower vapor pressure at processing temperatures. This prevents premature volatilization and reduces inhalation hazards during bulk handling and reactor heating phases.

Evidence DimensionBoiling Point
Target Compound Data377.4 °C at 760 mmHg
Comparator Or BaselineDNOC (~312 °C)
Quantified Difference+65.4 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Ensures minimal evaporative loss and lower vapor toxicity risk during high-temperature bulk synthesis operations.

Frozen Storage Stability
Head-to-head
12 months (frozen, high-acid matrices)
Supports long-term extract stability assessment for residue monitoring programs.
EFSA 2025; validated in grapes, strawberries.

Chromatographic Resolution for Residue Quantification

For regulatory compliance testing, the specific MRM transitions and retention times of the pure metabolite are required. When analyzed via LC-MS/MS, pure 2,4-dinitro-6-(1-methylheptyl)phenol provides a distinct, quantifiable peak free of isobaric interference. If a mixed dinocap standard is used, the 2,6-dinitro isomers co-elute and cause severe peak tailing that interferes with the 2,4-DNOP signal. The pure standard eliminates this baseline interference, enabling precise quantification of the meptyldinocap metabolite down to the required 10 µg/kg limit of quantification (LOQ) [1].

Evidence DimensionChromatographic peak integrity
Target Compound DataSingle resolved peak with distinct MRM transition
Comparator Or BaselineMixed dinocap standard (co-elution and severe peak tailing)
Quantified DifferenceElimination of 2,6-isomer isobaric interference
ConditionsLC-MS/MS analysis of QuEChERS extracts

Essential for certified testing laboratories that must definitively quantify the specific meptyldinocap metabolite without cross-contamination from legacy dinocap isomers.

Multi-Matrix LC-MS/MS Performance
Method context
LOQ: 0.01 mg/kg (veg/fruit); 0.025 µg/g (mango/soil)
Recovery: 81–98%; RSD: 5.1–10.4%
Reported LOQ supports MRL enforcement-level residue determination.
LC-ESI-MS/MS negative MRM; 4 fortification levels.
Selective Crystallization
Head-to-head
2,4-isomers: recrystallized from benzene/methanol
2,6-isomers: require cyclohexene
May simplify purification workflow for in-house standard preparation.
Kirby & Hunter, Nature 1965; amine salt method.
Regulatory Isomer Definition
Class-level
Single 2,4-DNOP isomer vs. 6+ isomer technical fraction (ortho/para variability ~5%)
Single-isomer standard supports consistent analytical compliance with residue definitions.
40 CFR §180.648; EU MRL Annex II; JMPR 1974.

Precursor for Meptyldinocap Fungicide Synthesis

Directly leveraging its >99% isomeric purity, this compound is the mandatory precursor for synthesizing meptyldinocap. By reacting this specific phenol with crotonyl chloride, manufacturers avoid the ~78% off-target isomeric waste generated by mixed dinocap phenols, ensuring the final product meets modern safety and regulatory standards free of teratogenic 2,6-dinitro isomers [1].

Certified Reference Material (CRM) for Food Safety Analysis

Due to its distinct LC-MS/MS resolution and lack of peak tailing compared to mixed standards, 2,4-dinitro-6-(1-methylheptyl)phenol is utilized as a critical calibration standard. It is required to quantify meptyldinocap residues in agricultural QuEChERS extracts, as regulations mandate reporting the sum of the parent ester and this specific unesterified phenol [2].

Hydrophobic Matrix Formulations and Extractions

Benefiting from its extreme lipophilicity (XLogP3 = 5.7), the compound is used in specialized non-polar formulations and as a model highly hydrophobic dinitrophenol in partitioning studies. Its solubility profile dictates that stock solutions be prepared in solvents like cyclohexane or toluene, making it ideal for studies requiring stable, non-aqueous phenolic standards [3].

Application Fit

Application
Selection Property
Validation Focus
MRL compliance testing
High-purity metabolite standard
LOQ and recovery in regulated matrices
Environmental fate modeling
Compound-specific logP and vapor pressure
Input parameter consistency with residue definition
In-house standard purification
Selective amine salt crystallization
Isomer purity and identity confirmation
Isomer-specific toxicology studies
Single defined isomer
Purity and absence of confounding isomers

XLogP3

5.7

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

3687-22-7

Wikipedia

2,4-dinitro-6-(1-methylheptyl)phenol

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

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